Cas no 952863-89-7 (N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide)

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group and an acetamide moiety. This structure imparts notable chemical stability and potential bioactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the chlorophenyl group enhances lipophilicity, which can improve membrane permeability in bioactive applications. The oxadiazole ring contributes to its rigidity and electronic properties, facilitating interactions with biological targets. This compound is particularly useful in the synthesis of novel therapeutic agents, including antimicrobial and antitumor candidates, due to its versatile reactivity and structural specificity. Its well-defined synthesis route ensures reproducibility for research and industrial applications.
N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide structure
952863-89-7 structure
Product Name:N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide
CAS No:952863-89-7
MF:C10H8ClN3O2
MW:237.642420768738
CID:5976999
PubChem ID:16854293
Update Time:2025-05-20

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide
    • Acetamide, N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
    • N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
    • N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
    • AKOS024650590
    • 952863-89-7
    • F2473-0171
    • Inchi: 1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)
    • InChI Key: DYEKIHUJYYWZST-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(Cl)=C2)O1)(=O)C

Computed Properties

  • Exact Mass: 237.0305042g/mol
  • Monoisotopic Mass: 237.0305042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.406±0.06 g/cm3(Predicted)
  • pka: 12.11±0.70(Predicted)

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Additional information on N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide

Introduction to N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 952863-89-7)

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 952863-89-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a chlorophenyl group and an acetamide moiety in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

Theoxadiazole core is a heterocyclic compound characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. This structural motif is widely recognized for its stability and versatility in forming various pharmacophores. In particular, oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide enhances its interaction with biological targets, thereby modulating physiological processes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole scaffolds. Theacetamide functional group in this compound not only influences its solubility and metabolic stability but also provides a site for further chemical modification. This flexibility allows researchers to design analogs with tailored properties for specific therapeutic applications. For instance, modifications at the acetamide moiety can alter the compound's pharmacokinetic profile, enhancing its bioavailability or prolonging its duration of action.

One of the most compelling aspects of N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide is its potential as a lead compound in drug discovery. Thechlorophenyl group introduces electronic and steric effects that can fine-tune the compound's binding affinity to biological targets. This has led to its investigation as a candidate for treating various diseases, including neurological disorders and chronic inflammatory conditions. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in pathophysiological processes.

The synthesis of N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the oxadiazole ring through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the chlorophenyl and acetamide groups, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve efficiency.

The pharmacological evaluation of N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide has revealed promising results in preclinical studies. Its ability to interact with biological targets suggests that it may serve as a foundation for developing new drugs with improved efficacy and reduced side effects. Researchers are particularly interested in exploring its potential as an antitumor agent due to the ability of oxadiazole derivatives to disrupt cancer cell proliferation and induce apoptosis. Additionally, its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 952863-89-7) is a structurally unique and biologically active compound with significant potential in pharmaceutical applications. Itsoxadiazole core combined with functional groups such aschlorophenyl andacetamide provides a versatile platform for drug discovery. Ongoing research continues to uncover new therapeutic possibilities for this compound, positioning it as a promising candidate for future medical interventions.

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